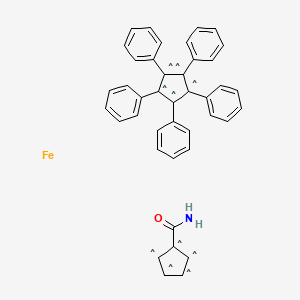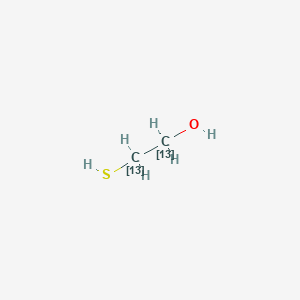
Tris(cyclopentadienyl)erbium(III), 99.99% trace metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)erbium(III) is an organometallic compound with the chemical formula Er(C₅H₅)₃. It is composed of an erbium ion coordinated to three cyclopentadienyl ligands. This compound is known for its high purity, with a trace metals basis of 99.99%. It appears as a pink-orange solid and has a molecular weight of 362.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)erbium(III) can be synthesized through the reaction of erbium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows:
ErCl3+3NaC5H5→Er(C5H5)3+3NaCl
The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of tris(cyclopentadienyl)erbium(III) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to achieve the desired trace metals basis of 99.99% .
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)erbium(III) can undergo oxidation reactions, where the erbium center is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the erbium center is reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while reduction may produce lower-valent erbium complexes .
Scientific Research Applications
Tris(cyclopentadienyl)erbium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other erbium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of tris(cyclopentadienyl)erbium(III) involves the interaction of the erbium ion with various molecular targets. The cyclopentadienyl ligands stabilize the erbium center, allowing it to participate in various chemical reactions. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar structure but with lanthanum instead of erbium.
Tris(cyclopentadienyl)yttrium(III): Contains yttrium in place of erbium.
Tris(cyclopentadienyl)lutetium(III): Lutetium replaces erbium in this compound.
Uniqueness: Tris(cyclopentadienyl)erbium(III) is unique due to the specific properties imparted by the erbium ion. Erbium’s electronic configuration and size influence the compound’s reactivity and stability, making it distinct from its lanthanide counterparts. Additionally, the high purity (99.99% trace metals basis) of this compound enhances its suitability for sensitive applications in research and industry .
Properties
Molecular Formula |
C15H15Er |
|---|---|
Molecular Weight |
362.54 g/mol |
InChI |
InChI=1S/3C5H5.Er/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
PZZJDXSEOYCOQS-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)













